molecular formula C21H27N3O5S B10881323 N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10881323
M. Wt: 433.5 g/mol
InChI Key: UGKOURNPZFDUOJ-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H27N3O5S and a molecular weight of 433.521 Da . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a dimethoxybenzyl moiety, making it a versatile molecule in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-{[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H27N3O5S/c1-16(25)22-18-5-7-19(8-6-18)30(26,27)24-12-10-23(11-13-24)15-17-4-9-20(28-2)21(14-17)29-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

UGKOURNPZFDUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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